

A Comprehensive Technical Guide to 2-(3-Methoxyphenyl)-2-methylpropanoic Acid

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Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)-2-methylpropanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **2-(3-Methoxyphenyl)-2-methylpropanoic acid**, a valuable building block in pharmaceutical research and organic synthesis. This document covers its chemical identity, synthesis methodologies, analytical characterization, and potential biological activities, presented in a format tailored for scientific and research applications.

Chemical Identification and Properties

2-(3-Methoxyphenyl)-2-methylpropanoic acid is a carboxylic acid derivative featuring a methoxy-substituted phenyl ring. Its chemical structure and properties are summarized below.

Identifier	Value
CAS Number	17653-94-0 [1]
IUPAC Name	2-(3-methoxyphenyl)-2-methylpropanoic acid [1]
Molecular Formula	C ₁₁ H ₁₄ O ₃ [1]
Molecular Weight	194.23 g/mol [1]
InChI Key	AJBGTOYTKPVUPX-UHFFFAOYSA-N [1]

Experimental Protocols: Synthesis and Analysis

While specific literature detailing the synthesis of **2-(3-Methoxyphenyl)-2-methylpropanoic acid** is not abundant, established methods for the synthesis of 2-arylpropanoic acids can be readily adapted.^[1]

Synthesis Methodologies

Two primary classical routes for the synthesis of **2-(3-Methoxyphenyl)-2-methylpropanoic acid** include the alkylation of (3-methoxyphenyl)acetonitrile and the carboxylation of a corresponding Grignard reagent. A modern approach involves a Suzuki-Miyaura coupling reaction.

Method 1: Alkylation of (3-methoxyphenyl)acetonitrile

This method involves a two-step process: the α,α -dimethylation of the starting nitrile followed by hydrolysis.

Experimental Protocol:

- α,α -Dimethylation:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-methoxyphenyl)acetonitrile in a suitable anhydrous solvent such as tetrahydrofuran (THF).
 - Cool the solution to -78°C using a dry ice/acetone bath.
 - Slowly add a strong base, such as lithium diisopropylamide (LDA) or sodium amide (NaNH_2), to the solution.
 - After the addition is complete, allow the reaction mixture to stir at -78°C for 30 minutes.
 - Add one equivalent of methyl iodide (CH_3I) dropwise.
 - Allow the reaction to warm to room temperature and stir for several hours.

- Repeat the deprotonation and methylation steps by cooling the reaction mixture back to -78°C, adding another equivalent of the strong base, followed by another equivalent of methyl iodide.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(3-methoxyphenyl)-2-methylpropanenitrile.

- Hydrolysis:
 - To the crude 2-(3-methoxyphenyl)-2-methylpropanenitrile, add an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide).
 - Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
 - If acidic hydrolysis is used, cool the reaction mixture and extract the product with an organic solvent.
 - If basic hydrolysis is used, cool the reaction mixture, acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic, and then extract the product with an organic solvent.
 - Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
 - The crude product can be purified by recrystallization or column chromatography to afford pure **2-(3-Methoxyphenyl)-2-methylpropanoic acid**.

Method 2: Suzuki-Miyaura Coupling and Hydrolysis

This contemporary method involves the palladium-catalyzed cross-coupling of an arylboronic acid with a bromo-ester, followed by hydrolysis.[\[1\]](#)

Experimental Protocol:

- Suzuki-Miyaura Coupling:
 - In a reaction vessel, combine 3-methoxyphenylboronic acid, methyl 2-bromo-2-methylpropanoate, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2$ with a suitable phosphine ligand), and a base (e.g., K_2CO_3 or Cs_2CO_3).[\[1\]](#)
 - Add a suitable solvent system, such as a mixture of toluene and water.
 - Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC).
 - Cool the reaction to room temperature and perform a workup by adding water and extracting with an organic solvent.
 - Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude ester, methyl 2-(3-methoxyphenyl)-2-methylpropanoate.
- Hydrolysis:
 - Hydrolyze the resulting ester using standard procedures as described in Method 1 (Step 2) to obtain the final product, **2-(3-Methoxyphenyl)-2-methylpropanoic acid**.[\[1\]](#)

Analytical Characterization

The identity and purity of **2-(3-Methoxyphenyl)-2-methylpropanoic acid** can be confirmed using various spectroscopic techniques.

Analytical Technique	Expected Observations
¹ H NMR	Distinct signals for aromatic protons (complex pattern due to meta-substitution), a singlet for the methoxy group protons, a singlet for the two equivalent methyl group protons, and a broad singlet for the acidic proton of the carboxyl group. The expected integration ratio would be 4:3:6:1.[1]
¹³ C NMR	Signals corresponding to the aromatic carbons, the methoxy carbon, the quaternary carbon, the methyl carbons, and the carboxyl carbon.
Mass Spectrometry (ESI)	In negative ion mode (ESI-), the deprotonated molecule $[M-H]^-$ is expected at m/z 193.08. In positive ion mode (ESI+), adducts such as the protonated molecule $[M+H]^+$ (m/z 195.10) or the sodium adduct $[M+Na]^+$ (m/z 217.08) may be observed.[1]
Infrared (IR) Spectroscopy	Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxyl group, C-O stretching of the methoxy group and the ester, and aromatic C-H and C=C stretching.

Biological Activity and Signaling Pathways

Specific biological activity data for **2-(3-Methoxyphenyl)-2-methylpropanoic acid** is limited in publicly available literature. However, as a member of the 2-arylpropanoic acid class, it is predicted to exhibit anti-inflammatory properties.

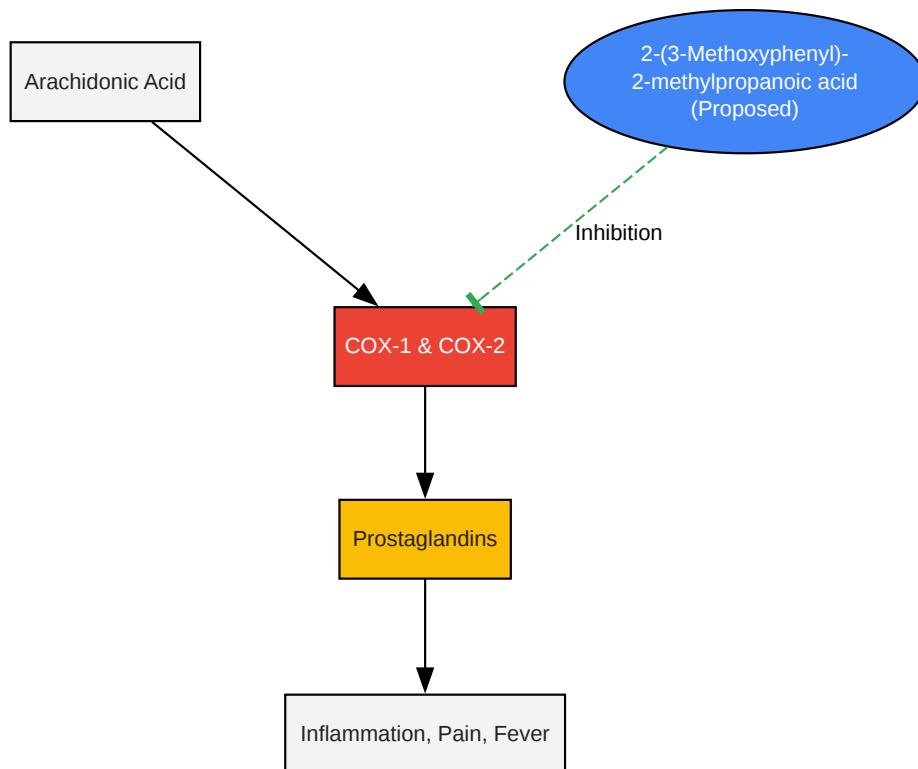
Potential Anti-inflammatory Activity

The 2-arylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation. Some methoxy-substituted phenolic

compounds have been shown to possess anti-inflammatory properties, suggesting that the methoxy group in the target molecule may contribute to its activity. Studies on related methoxyphenolic compounds have shown inhibition of various inflammatory mediators, including cytokines and chemokines.[2][3]

Cyclooxygenase (COX) Inhibition Pathway

The primary proposed mechanism of action for 2-arylpropanoic acids is the inhibition of the COX enzymes (COX-1 and COX-2). These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are involved in inflammation, pain, and fever.



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Caption: Proposed mechanism of action via COX inhibition.

Conclusion

2-(3-Methoxyphenyl)-2-methylpropanoic acid is a compound with significant potential as a synthetic intermediate in drug discovery and development. While specific biological data is not yet widely available, its structural similarity to known NSAIDs suggests that it may possess anti-inflammatory properties through the inhibition of cyclooxygenase enzymes. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to produce and characterize this compound for further investigation into its chemical and biological properties.

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